![molecular formula C10H12F3NO B1529383 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol CAS No. 1310222-97-9](/img/structure/B1529383.png)
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol
Overview
Description
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol is a chemical compound with the CAS Number: 1310222-97-9 . It has a molecular weight of 219.21 .
Molecular Structure Analysis
The IUPAC name of the compound is 3-amino-2-(3,4,5-trifluorobenzyl)-1-propanol . The InChI code is 1S/C10H12F3NO/c11-8-2-6(1-7(4-14)5-15)3-9(12)10(8)13/h2-3,7,15H,1,4-5,14H2 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Photochemical Synthesis of Fluorinated Compounds : A methodology involves the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, illustrating the compound's role in synthesizing fluorinated heterocyclic compounds, which are crucial for developing pharmaceuticals and materials science (Buscemi et al., 2001).
Biomedical Applications
- Antifungal and Anticancer Activities : Derivatives such as 1,2,3-Triazole have shown significant antifungal activity against Candida strains, indicating the potential for developing new antifungal agents (Lima-Neto et al., 2012). Additionally, amino acetate functionalized Schiff base organotin(IV) complexes exhibit anticancer properties, offering a pathway for new cancer therapeutics (Basu Baul et al., 2009).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Tertiary amines synthesized from related compounds have shown to act as effective corrosion inhibitors for carbon steel, highlighting their importance in protecting industrial materials (Gao et al., 2007).
Sensor Technology
- Fluorescent Probes for Metal Ions and Amino Acids : Certain derivatives function as selective and sensitive fluorescent probes for detecting Hg2+ and Cu2+ ions, and for label-free detection of amino acids in aqueous solutions, underscoring their application in environmental monitoring and diagnostics (Guo et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-8-2-6(1-7(4-14)5-15)3-9(12)10(8)13/h2-3,7,15H,1,4-5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKOAZYOGVEDSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(CN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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